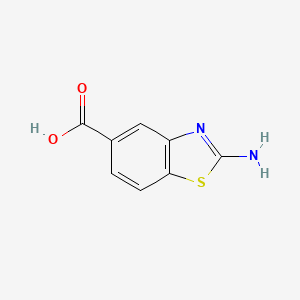

2-Amino-1,3-benzothiazole-5-carboxylic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-1,3-benzothiazole-5-carboxylic Acid is a compound with the molecular formula C8H6N2O2S . It is used as a neutral carrier (ionophore) to construct a poly (vinyl chloride)-based membrane electrode for determination of Ce 3+ ions . It also bonds chemically to multiwalled carbon nanotubes to produce a sorbent which has been used for separation of Pb (II) from aqueous samples .

Synthesis Analysis

The synthesis of benzothiazoles, including 2-Amino-1,3-benzothiazole-5-carboxylic Acid, involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . DMSO plays three vital roles: carbon source, solvent, and oxidant . A simple, green, and efficient method enables the synthesis of benzothiazoles from o-amino (thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium .

Molecular Structure Analysis

The molecular structure of 2-Amino-1,3-benzothiazole-5-carboxylic Acid is represented by the InChI code 1S/C8H6N2O2S/c9-8-10-5-3-4 (7 (11)12)1-2-6 (5)13-8/h1-3H, (H2,9,10) (H,11,12) and the corresponding InChI key is RPSPJTVLMPMYKL-UHFFFAOYSA-N .

Chemical Reactions Analysis

2-Aminobenzothiazole significantly serves as a reactant or a reaction intermediate for affording various fused heterocycles since NH2 and endocyclic N functions of 2-aminobenzothiazole are suitable to assist reactions with common bis electrophilic reagents to form a diverse fused heterocyclic scaffold .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Amino-1,3-benzothiazole-5-carboxylic Acid include a molecular weight of 194.21 . It is a solid at room temperature . Detailed information about its boiling point, melting point, flash point, and density was not found in the search results.

Aplicaciones Científicas De Investigación

Materials Science and Coordination Chemistry

- Ligands in Coordination Complexes : 2-Aminobenzo[d]thiazole-5-carboxylic acid serves as a bifunctional ligand in the synthesis of coordination assemblies. For example, it has been used in the hydrothermal synthesis of coordination polymers involving metals like zinc and copper .

Organic Synthesis and Heterocyclic Chemistry

- Reactions with Aromatic Carboxylic Acids : Researchers have developed efficient methods using 2-aminobenzo[d]thiazole-5-carboxylic acid to synthesize 2-substituted benzothiazoles. These reactions are valuable for drug discovery and chemical synthesis .

Safety and Hazards

Safety information for 2-Amino-1,3-benzothiazole-5-carboxylic Acid suggests avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use . Appropriate exhaust ventilation should be provided at places where dust is formed .

Relevant Papers

Relevant papers on 2-Amino-1,3-benzothiazole-5-carboxylic Acid can be found at the following links .

Propiedades

IUPAC Name |

2-amino-1,3-benzothiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S/c9-8-10-5-3-4(7(11)12)1-2-6(5)13-8/h1-3H,(H2,9,10)(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPSPJTVLMPMYKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)N=C(S2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594246 |

Source

|

| Record name | 2-Amino-1,3-benzothiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1,3-benzothiazole-5-carboxylic Acid | |

CAS RN |

101084-95-1 |

Source

|

| Record name | 2-Amino-1,3-benzothiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine](/img/structure/B1287993.png)